1-AZEPANYL(3-METHYL-2-NITROPHENYL)METHANONE
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Overview
Description
1-Azepanyl(3-methyl-2-nitrophenyl)methanone is a chemical compound that belongs to the class of aromatic ketones It features a seven-membered azepane ring attached to a 3-methyl-2-nitrophenyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-azepanyl(3-methyl-2-nitrophenyl)methanone typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.
Coupling Reaction: The final step involves coupling the azepane ring with the 3-methyl-2-nitrophenyl group via a methanone linkage. This can be achieved through Friedel-Crafts acylation using reagents like acetyl chloride and aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or alkylating agents in the presence of Lewis acids.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: Formation of 1-azepanyl(3-methyl-2-aminophenyl)methanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-Azepanyl(3-methyl-2-nitrophenyl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 1-azepanyl(3-methyl-2-nitrophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-Azepanyl(2-nitrophenyl)methanone: Similar structure but with the nitro group in a different position.
1-Azepanyl(4-methyl-2-nitrophenyl)methanone: Similar structure with an additional methyl group on the aromatic ring.
1-Azepanyl(3-chloro-2-nitrophenyl)methanone: Similar structure with a chloro substituent instead of a methyl group.
Uniqueness: 1-Azepanyl(3-methyl-2-nitrophenyl)methanone is unique due to the specific positioning of the methyl and nitro groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
azepan-1-yl-(3-methyl-2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11-7-6-8-12(13(11)16(18)19)14(17)15-9-4-2-3-5-10-15/h6-8H,2-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNKFUHNNRPOGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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